3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound features a unique structure that includes a chloro and fluorine substituent on the benzyl group, as well as methoxy groups on the quinazoline core. The molecular formula for this compound is with a molecular weight of approximately 333.74 g/mol.
The synthesis and characterization of this compound are documented in various scientific literature, including patents and research articles that explore its synthesis methods, chemical properties, and potential applications in medicinal chemistry.
3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can be classified as:
The synthesis of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves several steps:
The synthesis may utilize reagents like phosphorus oxychloride for cyclization and other organic solvents like dimethylformamide for reaction media. Reaction conditions such as temperature and time are optimized to enhance yield and purity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are often monitored using High-Performance Liquid Chromatography (HPLC) to determine completion and purity.
The biological activity of 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one may involve inhibition of specific enzymes or receptors in cellular pathways. The mechanism typically includes:
Research indicates potential applications in oncology and other therapeutic areas due to its ability to modulate biological targets effectively.
3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one has potential applications in:
This compound features a quinazolin-4(3H)-one core substituted at the N3 position with a 2-chloro-4-fluorobenzyl group and at the C6 and C7 positions with methoxy groups. Its molecular formula is C₁₇H₁₄ClFN₂O₃, corresponding to a molecular weight of 348.8 g/mol . The structural significance arises from three key modifications:
Halogenated Benzyl Group: The 2-chloro-4-fluorobenzyl moiety introduces steric bulk and electron-withdrawing effects. The ortho-chlorine and para-fluorine substituents create an asymmetric electronic environment, potentially enhancing dipole interactions with target proteins. This halogen pattern also reduces metabolic oxidation at the benzyl ring, improving stability [7].
6,7-Dimethoxy Groups: These electron-donating substituents increase electron density in the quinazolinone ring, facilitating π-stacking interactions with aromatic residues in biological targets. The methoxy groups also impart moderate lipophilicity (predicted LogP ~3.5), balancing membrane permeability and aqueous solubility [8].
Tautomeric Flexibility: The 4(3H)-one moiety exhibits lactam-lactim tautomerism, allowing both hydrogen-bond donation (via N-H) and acceptance (via C=O). This dual capability is critical for interacting with polar residues in enzyme active sites [4].
Table 1: Key Structural Features and Their Functional Roles
| Structural Element | Position | Functional Role |
|---|---|---|
| Quinazolin-4(3H)-one core | - | Provides hydrogen-bonding sites (N1, C2=O, N3) and planar aromatic surface |
| 2-Chloro-4-fluorobenzyl group | N3 | Enhances steric bulk, electron-withdrawing effects, and target selectivity |
| Methoxy groups | C6, C7 | Modulates electron density, enhances π-stacking, and optimizes lipophilicity |
| Carbonyl group | C4 | Participates in tautomerism and serves as hydrogen-bond acceptor |
The canonical SMILES representation (COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC(=C(C=C3)F)Cl) and InChIKey (ICYJWISDCKIMHP-UHFFFAOYSA-N) confirm the regiochemistry of substitutions, critical for structure-activity relationship (SAR) studies . Molecular modeling suggests the 2-chloro-4-fluorobenzyl group adopts a perpendicular orientation relative to the quinazolinone plane, potentially facilitating interactions with hydrophobic subpockets in biological targets.
The evolution of quinazolinone-based therapeutics began with natural alkaloids (e.g., vasicine, febrifugine) and progressed through systematic structural optimization:
First-Generation Derivatives (1950s-1980s): Early work focused on unsubstituted quinazolinones or simple alkyl/aryl N3-substitutions. The discovery of methaqualone (a 2,3-disubstituted quinazolinone sedative) demonstrated CNS activity but highlighted toxicity risks with minimally substituted scaffolds [4].
Halogen Incorporation Era (1990s-2000s): Introduction of halogen atoms at benzyl or aryl rings improved target affinity and pharmacokinetics. Key advances included 2-chloro-6,7-dimethoxyquinazolin-4(3H)-one (CAS 20197-86-8), a versatile intermediate enabling nucleophilic substitutions at C2 and N3. This compound facilitated synthesis of kinase inhibitors by allowing C2-amination or C2-thioether formation [5] [4].
Targeted Molecular Design (2010s-Present): Strategic placement of ortho-halogens on benzyl groups emerged as a key innovation. The 2-chloro-6-fluorobenzyl analogue (EVT-4638098) demonstrated enhanced anticancer activity over non-halogenated counterparts, establishing that ortho-halogens improve conformational restraint and target binding [4]. The subject compound 3-(2-chloro-4-fluorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one represents a deliberate shift from ortho-fluoro to para-fluoro substitution, hypothesized to reduce steric hindrance while maintaining electron-withdrawing benefits.
Table 2: Milestones in Quinazolinone Pharmacophore Development
| Time Period | Representative Compound | Structural Innovation | Therapeutic Impact |
|---|---|---|---|
| 1960s | Methaqualone | 2,3-Disubstitution | Sedative/hypnotic (withdrawn due to abuse potential) |
| 1990s | 2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one | C2-chloro leaving group; dimethoxy C6,C7 | Enabler for nucleophilic substitution chemistry |
| Early 2000s | Gefitinib intermediates (e.g., MM3563.15) | N3-(3-chloro-4-fluorophenyl)amine; C6,C7-dimethoxy | Tyrosine kinase inhibitor precursors |
| 2020s | 3-(2-Chloro-6-fluorobenzyl) derivatives | Ortho-halogenated benzyl at N3; dimethoxy C6,C7 | Improved kinase inhibition and antimicrobial activity |
| Recent | 3-(2-Chloro-4-fluorobenzyl) target compound | Para-fluoro benzyl isomer; optimized halogen positioning | Potential for enhanced selectivity and metabolic stability |
Synthetic methodologies evolved from harsh conditions (POCl₃-mediated chlorinations) to eco-friendly protocols. Modern routes use catalytic cyclizations or microwave-assisted synthesis, improving yields of intermediates like 2-chloro-6,7-dimethoxyquinazolin-4(3H)-one from anthranilic acid derivatives [4] [5]. The target compound is typically synthesized via N-alkylation of this intermediate with 2-chloro-4-fluorobenzyl chloride under basic conditions (K₂CO₃/DMF) .
Current research on this compound spans multiple therapeutic areas, yet significant knowledge gaps persist:
Anticancer Applications: Preliminary studies indicate activity against tyrosine kinase-driven cancers. The compound inhibits EGFR phosphorylation in vitro with IC₅₀ values comparable to early-generation inhibitors (∼100–500 nM). Its para-fluorine position may enhance fit into the ATP-binding pocket versus ortho-fluoro analogues. However, in vivo efficacy remains unvalidated, and precise kinase selectivity profiles are unknown [7].
Antimicrobial Potential: Quinazolinones with 6,7-dimethoxy groups exhibit broad-spectrum activity. Hybrid derivatives (e.g., quinazolinone-oxadiazole thioethers) show EC₅₀ values of 11.01–36.00 μg/mL against plant pathogens like Rhizoctonia solani, outperforming hymexazol (56.19 μg/mL). The target compound’s benzyl halogens may disrupt microbial membrane integrity or DNA gyrase, but dedicated studies against human pathogens are lacking [6] .
Table 3: Key Research Areas and Unresolved Questions
| Therapeutic Area | Observed Activity | Critical Knowledge Gaps |
|---|---|---|
| Oncology | EGFR inhibition in enzymatic assays | In vivo tumor suppression efficacy; selectivity across 500+ kinases; resistance profile |
| Antimicrobials | Structural similarity to potent agrochemicals | Activity against human bacterial/fungal pathogens; mammalian cell cytotoxicity |
| Chemical Biology | SAR established for benzyl halogens at ortho positions | Impact of para-fluoro vs. ortho-fluoro on target engagement and metabolism |
| Drug Delivery | High LogP (3.8–4.1) suggests membrane permeability | Solubility in physiological buffers; plasma protein binding; metabolic stability in liver microsomes |
Significant gaps include:
The compound’s structural novelty—specifically the para-fluorine position—offers opportunities to address these gaps through targeted biological evaluations and molecular modeling studies. Future research should prioritize in vivo validation and hybrid analogue synthesis to unlock its full therapeutic potential.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7